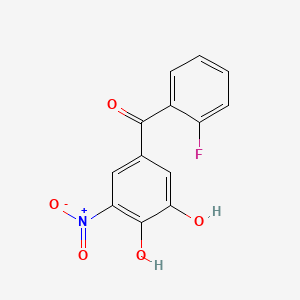

(3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone

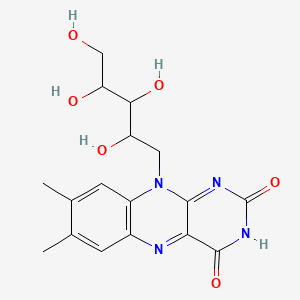

Overview

Description

Ro 41-0960 is a catechol-O-methyltransferase (COMT) inhibitor. It prevents dopaminergic neuron loss induced by L-DOPA in primary rat rostral mesencephalic tegmentum cultures (EC50 = 0.1 µM). Ro 41-0960 (30 mg/kg) potentiates L-DOPA and carbidopa-induced reversal of reserpine-induced akinesias in rats and reserpine-induced catalepsy and hypothermia in mice. It reduces striatal 3-methyl-DOPA levels and increases striatal dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC; ) levels in rats. Ro 41-0960 (150 mg/kg) also reduces fibroid volume in the Eker rat model of uterine fibroids.

Ro 41-0960 is a reversible and orally-active COMT-inhibitor.

Scientific Research Applications

Catechol-O-Methyltransferase (COMT) Inhibitor

Ro 41-0960 is a specific and synthetic inhibitor of the enzyme catechol-O-methyl-transferase (COMT). It binds to the catalytic site and triggers the inhibition of the methylation property of COMT .

Neuroprotection

Ro 41-0960 has been shown to prevent dopaminergic neuron loss induced by L-DOPA in primary rat rostral mesencephalic tegmentum cultures .

Parkinson’s Disease Research

In the context of Parkinson’s disease research, Ro 41-0960 has been used to potentiate L-DOPA and carbidopa-induced reversal of reserpine-induced akinesias in rats and reserpine-induced catalepsy and hypothermia in mice .

Dopamine Metabolism

Ro 41-0960 has been used as a COMT inhibitor to treat corpus striatum samples to test its effect on dopamine metabolism .

Uterine Fibroids Treatment

Ro 41-0960 has shown effectiveness on uterine leiomyoma lesions and uterine fibroids .

Adipocyte Research

In adipocyte research, Ro 41-0960 has been used as an inhibitor of COMT in 3T3-L1 adipocytes .

Mechanism of Action

Target of Action

Ro 41-0960, also known as (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone or 2’-fluoro-3,4-dihydroxy-5-nitrobenzophenone, is a specific and synthetic inhibitor of the enzyme catechol-O-methyl-transferase (COMT) . COMT plays a crucial role in the metabolism of catecholamines, including the neurotransmitters dopamine, epinephrine, and norepinephrine .

Mode of Action

Ro 41-0960 interacts with its target, COMT, by binding to the catalytic site of the enzyme . This binding triggers the inhibition of the methylation property of COMT , thereby affecting the metabolism of catecholamines.

Biochemical Pathways

The primary biochemical pathway affected by Ro 41-0960 is the catecholamine metabolic pathway. By inhibiting COMT, Ro 41-0960 prevents the breakdown of catecholamines, leading to an increase in their levels . This can have downstream effects on various physiological processes, including mood regulation, stress response, and cognitive function, which are influenced by catecholamine neurotransmitters.

Pharmacokinetics

It is soluble in ethanol , which suggests that it may be well-absorbed in the gastrointestinal tract if administered orally. The compound’s stability at 2-8°C suggests that it may have a relatively long shelf-life.

Result of Action

Ro 41-0960 has been shown to prevent dopaminergic neuron loss induced by L-DOPA in primary rat rostral mesencephalic tegmentum cultures . It has also been found to be effective on uterine leiomyoma lesions and uterine fibroids .

Action Environment

The action, efficacy, and stability of Ro 41-0960 can be influenced by various environmental factors. For instance, its solubility in water and ethanol suggests that the compound’s bioavailability and efficacy may be affected by the hydration and alcohol levels in the body. Additionally, its stability at 2-8°C indicates that temperature can influence the compound’s shelf-life and effectiveness.

properties

IUPAC Name |

(3,4-dihydroxy-5-nitrophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPAUNZYTYHKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154812 | |

| Record name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone | |

CAS RN |

125628-97-9 | |

| Record name | (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125628-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 41-0960 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125628979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-41-0960 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXV6U29ZOI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Ro 41-0960 acts as a potent and selective inhibitor of the enzyme catechol-O-methyltransferase (COMT). [, , , , ]

ANone: COMT inhibition by Ro 41-0960 leads to:

- Increased levels of catecholamines: COMT normally breaks down catecholamines like dopamine. Inhibition of COMT results in higher levels of these neurotransmitters in the brain and other tissues. [, , ]

- Reduced formation of 3-O-methyldopa (3-OMD): 3-OMD is a major metabolite of levodopa (L-dopa) produced by COMT. Ro 41-0960 reduces 3-OMD levels, potentially enhancing the therapeutic effects of L-dopa in Parkinson's disease. [, ]

- Modulation of estrogen metabolism: Ro 41-0960 can influence the levels of catechol estrogens, potentially impacting estrogen-related processes and conditions. [, , ]

A: The molecular formula of Ro 41-0960 is C13H8FNO5, and its molecular weight is 277.2 g/mol. [, ]

A: While specific spectroscopic data may vary based on the study, techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical detection have been used to characterize and quantify Ro 41-0960 and its metabolites. [, , , ]

A: Ro 41-0960 is primarily an enzyme inhibitor and does not inherently possess catalytic properties. Its activity revolves around blocking the catalytic function of COMT. [, , ]

A: While specific applications of computational chemistry and modeling are not detailed in the provided research, molecular topology studies have been conducted to identify novel compounds with similar activity profiles, suggesting the potential for using these techniques in further research on Ro 41-0960. [, ]

A: Research indicates that Ro 41-0960 has been successfully radiolabeled with fluorine-18 ([18F]) for use in PET studies, demonstrating its compatibility with specific formulations and its potential for in vivo imaging. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.